molecular formula C9H10N2 B173335 N-methyl-1H-indol-6-amine CAS No. 135855-61-7

N-methyl-1H-indol-6-amine

Cat. No. B173335
M. Wt: 146.19 g/mol
InChI Key: UEESXYFZHDVDQK-UHFFFAOYSA-N
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Description

“N-methyl-1H-indol-6-amine” is a compound with the IUPAC name 1-methyl-1H-indol-6-amine . It has a molecular weight of 146.19 . The compound is also available in a hydrochloride form .


Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . A general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .


Molecular Structure Analysis

The InChI code for “N-methyl-1H-indol-6-amine” is 1S/C9H10N2/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,10H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Chemical Reactions Analysis

Indole derivatives possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .

Scientific Research Applications

Synthesis and Derivatives

  • Catalytic Amination : N-methyl-1H-indol-6-amine derivatives are synthesized via catalytic intramolecular arylamination, using a CuI-K3PO4-DMF system. This method yields N-alkylated and N-arylated derivatives efficiently under mild conditions (Melkonyan, Karchava, & Yurovskaya, 2008).

  • Derivative Synthesis for Structural Evaluation : Synthesis of substituted indole and gramine derivatives from N-methyl-1H-indol-6-amine has been achieved using Diels-Alder cycloaddition, followed by acid-catalyzed cyclization and Mannich reaction (Kukuljan, Kranjc, & Perdih, 2016).

Biochemical Applications

  • Enzymatic Activity in Brain : N-methyl-1H-indol-6-amine has been studied for its role in enzymatic activity in the brain. An enzyme that N-methylates indole(ethyl)amine substrates was isolated from the brain, indicating a significant biochemical role (Morgan & Mandell, 1969).

  • Reductive Amination and Functionalization : N-methyl-1H-indol-6-amine is used in the reductive amination process, which is significant for synthesizing and functionalizing amines using earth-abundant metal-based catalysts (Senthamarai et al., 2018).

Chemical Research

  • Cholinesterase and Monoamine Oxidase Inhibition : Derivatives of N-methyl-1H-indol-6-amine have been investigated as cholinesterase and monoamine oxidase dual inhibitors, indicating their potential in neurological research (Bautista-Aguilera et al., 2014).

Analytical Chemistry

  • Analysis in Food Chemistry : N-methyl-1H-indol-6-amine derivatives are analyzed in food chemistry, such as in the determination of heterocyclic aromatic amines in beefburgers (Agudelo Mesa, Padró, & Reta, 2013).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

N-methyl-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEESXYFZHDVDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1H-indol-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Mahindroo, MC Connelly, C Punchihewa… - Bioorganic & medicinal …, 2010 - Elsevier
We have previously reported small-molecule inhibitors of Gli1-mediated transcription, an essential down-stream element of the Hh pathway. We created new derivatives of the previous …
Number of citations: 26 www.sciencedirect.com

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